N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide is a synthetic 2-aminothiazole derivative characterized by a 4,5-dihydrothiazole core linked to a propanamide backbone substituted with a phenoxyacetyl group. This compound belongs to a class of bioactive molecules where the thiazole ring and amide functionalities are critical for interactions with biological targets.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10(13(19)17-14-15-7-8-21-14)16-12(18)9-20-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTUONYLWIDTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Acylation Reaction: The thiazole derivative is then acylated with phenoxyacetyl chloride in the presence of a base like triethylamine to form the intermediate compound.
Amidation: The final step involves the reaction of the intermediate with 2-aminopropanoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities that make it suitable for further research and development.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide, have shown promising antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been studied for their potential as new antibiotics .
Anti-inflammatory Properties
Studies have demonstrated that thiazole derivatives can exhibit anti-inflammatory effects. The presence of the thiazole ring in the compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Research indicates that similar thiazole compounds can inhibit α-synuclein aggregation, which is associated with neurodegenerative diseases like Parkinson's disease. This suggests that this compound may also play a role in protecting dopaminergic neurons from degeneration .
Enzyme Inhibition
The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating mood disorders and neurodegenerative conditions .
Interaction with Protein Aggregates
This compound has been studied for its ability to interact with protein aggregates such as α-synuclein. By preventing aggregation, the compound may reduce neurotoxicity and promote neuronal survival .
Case Studies and Experimental Findings
Several studies have documented the effects and applications of this compound and its derivatives.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxyacetyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 2-aminothiazole derivatives, focusing on substituent effects, synthesis, and biological activities.
Table 1: Structural and Functional Comparison of Selected 2-Aminothiazole Derivatives
Key Observations:
Substituent Diversity and Bioactivity: The phenoxyacetyl group in the target compound contrasts with triazolylsulfanyl (C₁₉H₁₈N₆OS₂, ) and thiophenemethylene (C₁₈H₁₅N₃O₃S₂, ). Electron-rich aromatic substituents (e.g., phenoxy) may enhance binding to hydrophobic enzyme pockets, while sulfanyl or heterocyclic groups (e.g., triazole) could modulate redox properties or hydrogen bonding .
Synthesis Strategies: The target compound likely follows a Hantzsch thiazole synthesis (thiourea + ketone precursor) followed by acylation with phenoxyacetyl chloride, analogous to methods for Compounds 34 and 35 . Triazolylsulfanyl derivatives () require nucleophilic substitution, while naphthyl-containing analogs () involve quinone-based cyclization.
Biological Activity Trends: PARP-1 Inhibition: Fluorophenyl and furyl substituents (Compound 34, ) correlate with PARP-1 inhibitory activity, suggesting the target’s phenoxy group may similarly interact with NAD+-binding domains. Antimicrobial Potential: Thiophene and naphthyl groups () are associated with broad-spectrum activity, implying the target’s phenoxyacetyl moiety could be optimized for similar effects.
Structural Validation :
- X-ray crystallography using SHELX programs () is critical for confirming the dihydrothiazole conformation and substituent orientation, ensuring accurate structure-activity comparisons.
Research Findings and Implications
- Activity-Structure Relationships: Electron-donating groups (e.g., phenoxy) may enhance stability in biological environments, while electron-withdrawing groups (e.g., nitro in Compound 9, ) could increase reactivity for covalent enzyme interactions.
- Synthetic Flexibility: The modular synthesis of 2-aminothiazoles allows rapid diversification, as demonstrated by the incorporation of pyridinyl, styryl, and quinone-based substituents .
- Unresolved Questions : Direct mechanistic data for the target compound are lacking; future studies should prioritize enzymatic assays (e.g., PARP-1 inhibition) and pharmacokinetic profiling.
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide is a synthetic compound with potential therapeutic applications. Its structure features a thiazole ring, which is known for various biological activities, and a phenoxyacetamide moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide |
| CAS Number | 263015-85-6 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets in various biological pathways. The compound is believed to inhibit certain enzymes and receptors, leading to antimicrobial and anticancer effects.
Molecular Targets:
- Enzymes: The compound may inhibit bacterial enzymes, contributing to its antimicrobial properties.
- Receptors: It interacts with cellular receptors that can modulate signaling pathways involved in cancer cell proliferation.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance:
- Study Findings: In vitro assays demonstrated that derivatives of thiazole compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies: In vitro studies using human cancer cell lines (e.g., U87 glioblastoma and MDA-MB-231 breast cancer cells) revealed that this compound exhibits cytotoxic effects. The MTT assay results indicated a dose-dependent reduction in cell viability .
| Cell Line | IC50 (µM) |
|---|---|
| U87 (Glioblastoma) | 15 |
| MDA-MB-231 (Breast) | 25 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated:
- DPPH Radical Scavenging Assay: The compound demonstrated a notable ability to scavenge DPPH radicals, indicating potential as an antioxidant agent. Comparatively, its activity was found to be similar to that of ascorbic acid, a well-known antioxidant .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
-
Synthesis and Evaluation: A series of analogs were synthesized to explore structure–activity relationships (SAR). Modifications in the thiazole ring and phenoxy group led to variations in biological activity profiles.
- Results: Some analogs exhibited enhanced antimicrobial and anticancer activities compared to the parent compound.
- Computational Studies: Molecular docking studies have been conducted to predict binding affinities with target enzymes and receptors. These studies suggest that modifications can significantly enhance binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
